molecular formula C25H22FNO7S B2544720 (3,4-dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114652-62-8

(3,4-dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2544720
CAS RN: 1114652-62-8
M. Wt: 499.51
InChI Key: PHRYKILESDNZLF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains two 3,4-dimethoxyphenyl groups, a 1,4-benzothiazin-2-yl group with a fluorine atom and two oxygen atoms forming a dioxido group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The presence of the 3,4-dimethoxyphenyl and 1,4-benzothiazin-2-yl groups, as well as the fluorine atom, could make it participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Anticancer Properties

The compound exhibits potent anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It interferes with cell proliferation, induces apoptosis, and disrupts tumor growth pathways. Further studies are needed to elucidate its precise mechanisms and potential as an anticancer drug .

Antibacterial Activity

The compound demonstrates antibacterial properties against both Gram-positive and Gram-negative bacteria. It could serve as a lead compound for developing novel antibiotics. Researchers are exploring its efficacy in combating drug-resistant bacterial strains .

Antifungal Potential

Preliminary studies suggest that this compound inhibits fungal growth. It may be useful in treating fungal infections, particularly those caused by resistant strains. Investigations are ongoing to optimize its antifungal activity .

Anti-Inflammatory Effects

The compound modulates inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases. Researchers are studying its impact on cytokine production and immune responses .

Immunomodulation

By influencing immune cells, the compound could have applications in autoimmune diseases and immunotherapy. It may regulate immune responses, potentially enhancing or suppressing specific pathways .

Structural Insights

X-ray diffraction data reveal the compound’s three-dimensional structure, aiding in drug design and optimization. Understanding its interactions with target proteins can guide medicinal chemistry efforts .

Future Directions

The future research directions for this compound could involve further studies to fully understand its properties, potential uses, and effects on biological systems .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO7S/c1-31-19-8-5-15(11-21(19)33-3)25(28)24-14-27(17-7-9-20(32-2)22(13-17)34-4)18-12-16(26)6-10-23(18)35(24,29)30/h5-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRYKILESDNZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

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